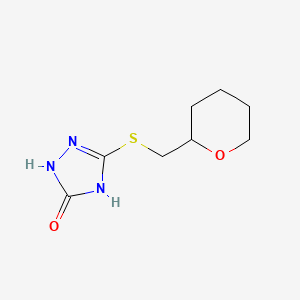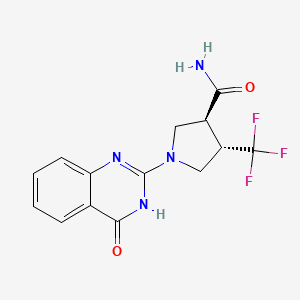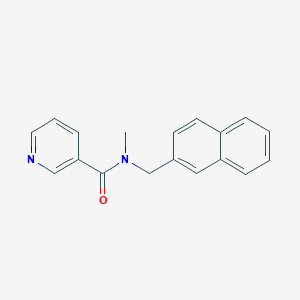
3-(Oxan-2-ylmethylsulfanyl)-1,4-dihydro-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oxan-2-ylmethylsulfanyl)-1,4-dihydro-1,2,4-triazol-5-one, also known as OTZ, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. OTZ is a triazole derivative that has been synthesized using different methods, and has shown promising results in various studies.
Mécanisme D'action
3-(Oxan-2-ylmethylsulfanyl)-1,4-dihydro-1,2,4-triazol-5-one has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition of MMPs has been suggested to be responsible for the anti-inflammatory and anti-cancer properties of this compound. Additionally, this compound has been shown to increase the activity of superoxide dismutase (SOD), an enzyme that plays a role in the antioxidant defense system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. This compound has also been shown to reduce oxidative stress and increase the activity of antioxidant enzymes. Additionally, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(Oxan-2-ylmethylsulfanyl)-1,4-dihydro-1,2,4-triazol-5-one in lab experiments is its high purity and good yield. Additionally, this compound has been shown to have low toxicity and good stability. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for the study of 3-(Oxan-2-ylmethylsulfanyl)-1,4-dihydro-1,2,4-triazol-5-one. One direction is the investigation of its potential use as a radioprotective agent. Another direction is the study of its potential use in the treatment of neurodegenerative disorders. Additionally, the development of new synthesis methods for this compound may lead to improved yields and purity. Further studies are needed to fully understand the potential applications of this compound in medicine.
Méthodes De Synthèse
3-(Oxan-2-ylmethylsulfanyl)-1,4-dihydro-1,2,4-triazol-5-one can be synthesized using different methods, including the reaction of 2-chloroethyl oxirane with thiourea, and the reaction of 2-(methylthio)ethylamine with 4-nitroimidazole followed by reduction. These methods have been reported to yield high purity and good yields of this compound.
Applications De Recherche Scientifique
3-(Oxan-2-ylmethylsulfanyl)-1,4-dihydro-1,2,4-triazol-5-one has been studied for its potential applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been studied for its potential use as a radioprotective agent.
Propriétés
IUPAC Name |
3-(oxan-2-ylmethylsulfanyl)-1,4-dihydro-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c12-7-9-8(11-10-7)14-5-6-3-1-2-4-13-6/h6H,1-5H2,(H2,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAHHPGXCNAISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CSC2=NNC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3aR,7aS)-1-(2-methoxyethyl)-2-oxo-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-5-yl]-3H-quinazolin-4-one](/img/structure/B7356693.png)
![2-[(3S,4R)-3-(hydroxymethyl)-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-1-yl]-3H-quinazolin-4-one](/img/structure/B7356700.png)

![2-[1-[4-(3-chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B7356717.png)
![3-[2-[(E)-2-(3-fluoro-4-methoxyphenyl)ethenyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoic acid](/img/structure/B7356741.png)
![1-[4-(4-Pyridinylamino)benzoyl]piperidine](/img/structure/B7356751.png)
![(1S,3R)-3-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]cyclopentane-1-carboxylic acid](/img/structure/B7356760.png)
![5-methyl-2-[2-(2-methylmorpholin-4-yl)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one](/img/structure/B7356767.png)
![3-[1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethylsulfanyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356776.png)
![4-methyl-2-[1-[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]ethyl]-1H-pyrimidin-6-one](/img/structure/B7356779.png)
![4-methyl-2-[1-[methyl-[[(2S)-oxolan-2-yl]methyl]amino]ethyl]-1H-pyrimidin-6-one](/img/structure/B7356781.png)
![2-[1-[4-(3-chloropyridin-4-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B7356788.png)

![2,3-dimethyl-N-[4-(5-oxo-1H-tetrazol-4-yl)phenyl]pentanamide](/img/structure/B7356806.png)